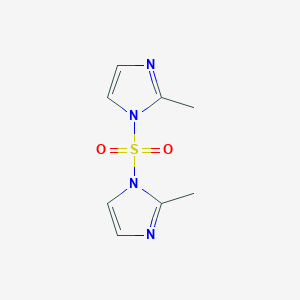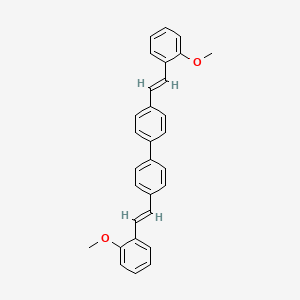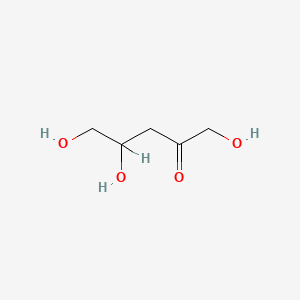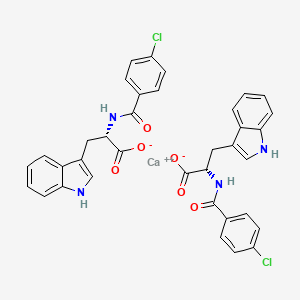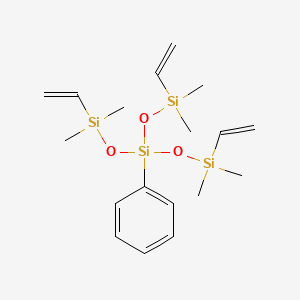![molecular formula C6H6N2O B1352740 5,6-Dihydropyrrolo[1,2-c]imidazol-7-one CAS No. 426219-43-4](/img/structure/B1352740.png)
5,6-Dihydropyrrolo[1,2-c]imidazol-7-one
概要
説明
“5,6-Dihydropyrrolo[1,2-c]imidazol-7-one” is a chemical compound with the CAS Number: 426219-43-4 . It has a molecular weight of 122.13 and its IUPAC name is 5,6-dihydro-7H-pyrrolo[1,2-c]imidazol-7-one . The compound is a yellow solid .
Synthesis Analysis
The synthesis of pyrrolo[1,2-a]imidazoles, which includes “5,6-Dihydropyrrolo[1,2-c]imidazol-7-one”, has been studied extensively . Synthetic approaches are grouped according to the degree of saturation of the product pyrroloimidazole ring . For example, a new efficient method for the construction of functionalized 2H-pyrrolo[1,2-a]imidazol-7-ones was implemented via a cascade reaction involving oxidative dimerization, ring opening, substitution, addition, and allyl oxidation .
Molecular Structure Analysis
The molecular formula of “5,6-Dihydropyrrolo[1,2-c]imidazol-7-one” is C6H6N2O . The InChI Code is 1S/C6H6N2O/c9-6-1-2-8-4-7-3-5(6)8/h3-4H,1-2H2 .
Physical And Chemical Properties Analysis
“5,6-Dihydropyrrolo[1,2-c]imidazol-7-one” is a yellow solid . It has a density of 1.4±0.1 g/cm3, a boiling point of 342.5±11.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . The compound has an enthalpy of vaporization of 58.6±3.0 kJ/mol and a flash point of 160.9±19.3 °C .
科学的研究の応用
1. Synthesis of 5,6-Dihydropyrrolo[2,1-a]isoquinolines
- Summary of Application: This compound is used in the synthesis of 5,6-Dihydropyrrolo[2,1-a]isoquinolines, which are core structures of lamellarin-type alkaloids and various bioactive compounds . These compounds display a wide spectrum of biological activities .
- Methods of Application: The synthesis involves a multicomponent reaction between isatin, tetrahydroisoquinoline, and terminal alkyne in the presence of benzoic acid . This reaction proceeds via sequential formation of spirooxindole, generation of isocyanate functionality via cleavage of the C2−C3 bond in the isatin subunit of spirooxindole, and addition of the second molecule of tetrahydroisoquinoline to the isocyanate group .
- Results or Outcomes: The reaction produces N-(substituted-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamides .
2. Synthesis of Dihydropyrrolo[1,2-a]imidazoles
- Summary of Application: Dihydropyrrolo[1,2-a]imidazoles are valuable synthetic blocks and have a wide spectrum of biological activity . They are used in the synthesis of various drugs, including dimiracetam, a nootropic drug of the racetam family, and a potent α1A-adrenergic receptor partial agonist .
- Methods of Application: The synthesis of (S)-6,7-dihydro-5H-pyrrolo[1,2-a]-imidazol-6-ol was developed based on silylation of 4-hydroxypyrrolidin-2-one, transformation of the obtained derivative into cyclic imidate, its subsequent amination with aminoacetal, and cyclization of the resulting amidine .
- Results or Outcomes: The synthesis resulted in the production of (S)-6,7-dihydro-5H-pyrrolo[1,2-a]-imidazol-6-ol .
3. Synthesis of Pyrrolo[3,2,1-ij]quinolin-2-one Derivatives
- Summary of Application: This compound is used in the synthesis of new hybrid derivatives of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one as potential dual inhibitors of blood coagulation factors Xa and XIa . These factors are involved in thrombotic processes, and their inhibition can suppress thrombosis with a limited contribution to normal hemostasis .
- Methods of Application: The production of new hybrid molecules was carried out using a two-stage method. The reaction of 5,6-dihydropyrrolo[3,2,1-ij]quinoline-1,2-diones with thiosemicarbazide gave the corresponding hydrazinocarbothioamides. The reaction of the latter with DMAD led to the target methyl 2-(4-oxo-2-(2-(2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazineyl)thiazol-5(4H)-ylidene)acetates in high yields .
- Results or Outcomes: The synthesis resulted in the production of novel potential dual inhibitors of coagulation factors Xa and XIa .
4. Synthesis of Pyrrolo[2,1-a]isoquinolines
- Summary of Application: This compound is used in the synthesis of pyrrolo[2,1-a]isoquinolines, which are core structures of various bioactive compounds displaying a wide spectrum of biological activities .
- Methods of Application: The synthesis involves a multicomponent reaction between isatin, tetrahydroisoquinoline, and terminal alkyne in the presence of benzoic acid . This reaction proceeds via sequential formation of spirooxindole, generation of isocyanate functionality via cleavage of the C2−C3 bond in the isatin subunit of spirooxindole, and addition of the second molecule of tetrahydroisoquinoline to the isocyanate group .
- Results or Outcomes: The reaction produces N-(substituted-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamides .
5. Synthesis of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one Derivatives
- Summary of Application: This compound is used in the synthesis of new hybrid derivatives of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one as potential dual inhibitors of blood coagulation factors Xa and XIa . These factors are involved in thrombotic processes, and their inhibition can suppress thrombosis with a limited contribution to normal hemostasis .
- Methods of Application: The production of new hybrid molecules was carried out using a two-stage method. The reaction of 5,6-dihydropyrrolo[3,2,1-ij]quinoline-1,2-diones with thiosemicarbazide gave the corresponding hydrazinocarbothioamides. The reaction of the latter with DMAD led to the target methyl 2-(4-oxo-2-(2-(2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazineyl)thiazol-5(4H)-ylidene)acetates in high yields .
- Results or Outcomes: The synthesis resulted in the production of novel potential dual inhibitors of coagulation factors Xa and XIa .
6. Synthesis of 5,6-Dihydropyrrolo[2,1-a]isoquinolines
- Summary of Application: This compound is used in the synthesis of 5,6-Dihydropyrrolo[2,1-a]isoquinolines, which are evaluated for their anti-leukemic activity .
- Methods of Application: The synthesis involves a single-step process. The reaction of 5,6-dihydropyrrolo[2,1-a]isoquinoline-1,2-diones with thiosemicarbazide gave the corresponding hydrazinocarbothioamides. The reaction of the latter with DMAD led to the target compounds in high yields .
- Results or Outcomes: Preliminary biological studies with chronic myelogenous leukemia K562 and adriamycin-resistant K562 (K562/ADM) cells exhibited some of the synthesized compounds were active in both cell lines .
特性
IUPAC Name |
5,6-dihydropyrrolo[1,2-c]imidazol-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c9-6-1-2-8-4-7-3-5(6)8/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGGKVFNNQUZPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=NC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457493 | |
| Record name | 5,6-Dihydro-7H-pyrrolo[1,2-c]imidazol-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydropyrrolo[1,2-c]imidazol-7-one | |
CAS RN |
426219-43-4 | |
| Record name | 5,6-Dihydro-7H-pyrrolo[1,2-c]imidazol-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


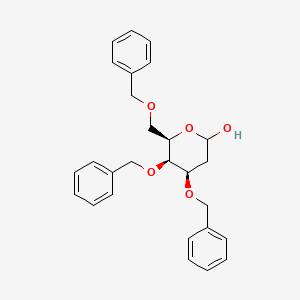
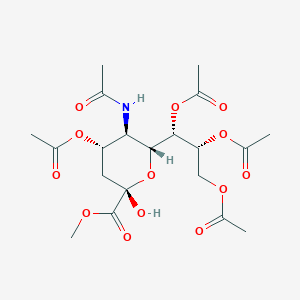
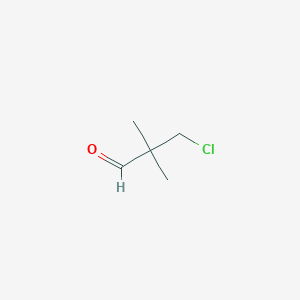
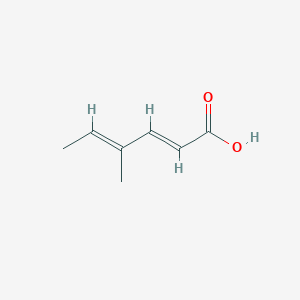
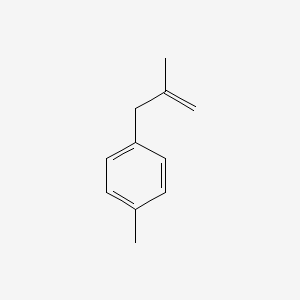
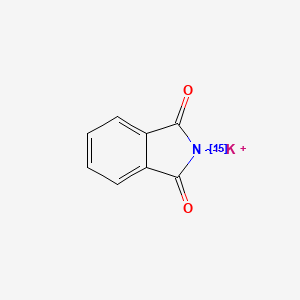
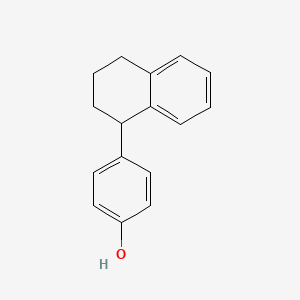
![N-benzyl-2-[(2-bromopyridin-3-yl)oxy]acetamide](/img/structure/B1352672.png)
![3-[3-(Trifluoromethyl)phenoxy]azetidine](/img/structure/B1352677.png)
